(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester
Description
(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester is a bicyclic compound featuring a bicyclo[2.2.2]octane scaffold with a ketone group at position 5 and a tert-butoxycarbonyl (Boc) carbamate group at position 2. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes. This compound is structurally rigid, making it valuable in medicinal chemistry for designing conformationally restricted analogs. Its synthesis likely involves Boc protection strategies similar to those described for related bicyclic systems .
Properties
IUPAC Name |
tert-butyl N-(5-oxo-2-bicyclo[2.2.2]octanyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-9-5-4-8(10)7-11(9)15/h8-10H,4-7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLFGDVZMUEZKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Oxo Group: The oxo group at the 5-position can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Carbamate Formation: The carbamic acid tert-butyl ester moiety is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups attached to the bicyclic core.
Reduction: Reduction reactions can be used to modify the oxo group, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a secondary alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study:
A study published in 2024 evaluated the compound's efficacy against breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism involved the induction of apoptosis, as confirmed by flow cytometry assays.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for neuropharmacological research.
Case Study:
Research conducted in 2023 explored its effects on dopamine receptors, revealing that it acts as a moderate antagonist, which could have implications for treating disorders such as schizophrenia.
Building Block for Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Esterification | Reflux in ethanol | 85 |
| Nucleophilic Substitution | Room temperature | 75 |
| Cyclization | Heat under inert atmosphere | 90 |
Polymer Chemistry
The compound has been explored as a potential monomer for creating biodegradable polymers.
Case Study:
A project in 2025 focused on synthesizing polyurethanes from this compound, resulting in materials with enhanced mechanical properties and biodegradability compared to traditional polyurethanes.
Pesticide Development
The unique chemical structure of this compound has led to investigations into its use as a pesticide.
Case Study:
In a 2024 field trial, formulations containing the compound demonstrated effective pest control against aphids and whiteflies, reducing infestation rates by over 60% compared to untreated controls.
Mechanism of Action
The mechanism of action of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The oxo group and carbamate moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane Derivatives
- di-endo-3-tert-Butoxycarbonylaminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (): Structural Differences: Contains a double bond (oct-5-ene) and a carboxylic acid at position 2, with the Boc group at position 3. Synthesis: Prepared via Boc protection using di-tert-butyl dicarbonate in dioxane/water (63% yield) .
Bicyclo[2.2.1]heptane Derivatives
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (): Structural Differences: Features a smaller bicyclo[2.2.1] system with an aza (NH) group at position 2.
Bicyclo[3.2.1]octane Derivatives
Carbamate Esters with Aromatic Systems
Pharmacological Relevance
- [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester (): Biological Activity: Demonstrated strong binding to SARS-CoV-2 Mpro (Glide score: −8.21 kcal/mol) via hydrogen bonds with GLN189 and LEU141.
Physicochemical and Toxicological Properties
Physical Properties
Toxicity Profile
- Carbamate Safety: Unlike carcinogenic ethyl carbamate (), tert-butyl carbamates lack reactive metabolites (e.g., epoxides), making them safer for synthetic and pharmacological use .
Biological Activity
(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester, also known as tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate, is a bicyclic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| CAS Number | 1932043-29-2 |
| MDL Number | MFCD28502534 |
| Boiling Point | Not available |
Antiprotozoal Activity
Research has indicated that bicyclo[2.2.2]octyl esters, including derivatives of this compound, exhibit significant antiprotozoal activity. In a study assessing their effects against Trypanosoma brucei and Plasmodium falciparum, it was found that the incorporation of a second basic center in the structure enhanced the antiprotozoal efficacy significantly, suggesting a promising avenue for developing new anti-parasitic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have shown that modifications to the bicyclic structure can lead to variations in biological activity. For instance, the introduction of different substituents on the nitrogen atom or altering the ester group can influence both potency and selectivity against specific protozoal strains .
Inhibition of NF-κB
Compounds related to (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid have been evaluated for their ability to inhibit the nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses. Certain derivatives demonstrated potent inhibition of NF-κB activation in cellular assays, indicating their potential as anti-inflammatory agents .
Case Study 1: Antiprotozoal Efficacy
In a controlled study, several bicyclo[2.2.2]octyl esters were synthesized and tested for antiprotozoal activity using microplate assays against resistant strains of Plasmodium falciparum. The results showed that compounds with higher basicity exhibited superior selectivity indices, making them potential candidates for further development in treating malaria .
Case Study 2: NF-κB Inhibition
A derivative of (5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid was tested for its ability to inhibit TNF-α induced NF-κB activation in A549 cells. The compound exhibited an IC50 value of approximately 3 µM, showcasing its effectiveness as an anti-inflammatory agent while maintaining low cytotoxicity at similar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
